![molecular formula C18H21NO3S B5674811 ethyl 4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5674811.png)
ethyl 4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate
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Overview
Description
This compound belongs to a class of chemicals known for their complex molecular structures. It has been studied for its unique properties derived from its intricate molecular arrangement.
Synthesis Analysis
Synthesis of similar compounds involves multicomponent reactions and characterizations typically include techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy. The formation of these compounds is often evaluated using quantum chemical calculations, such as density functional theory (DFT) (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure is typically analyzed using X-ray diffraction and spectroscopic methods. DFT calculations are used to understand the geometry and electronic structure, which aids in predicting the compound's reactivity and interactions (Pekparlak et al., 2018).
Chemical Reactions and Properties
These compounds often show interesting reactivity due to their functional groups. Studies have shown that they can form dimers through intermolecular interactions, influencing their chemical behavior. The nature and strength of these interactions can be studied through topological parameters and AIM theory (Singh et al., 2012).
Physical Properties Analysis
Physical properties like absorption peaks, thermodynamic properties, and vibrational analysis are crucial for understanding these compounds. Experimental and theoretical methods are combined to analyze these properties in detail (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity descriptors like Fukui functions and electrophilicity indices, are analyzed to determine reactive sites within the molecule. This information is vital for predicting how these compounds might behave in different chemical environments or in potential applications (Singh et al., 2013).
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-4-22-18(21)16-12(2)13(3)23-17(16)19-15(20)11-10-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXIAQUVKWFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate |
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